molecular formula C13H10Cl2N2O4S B14421273 N-(2,5-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide CAS No. 87316-98-1

N-(2,5-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide

Cat. No.: B14421273
CAS No.: 87316-98-1
M. Wt: 361.2 g/mol
InChI Key: FPNWZQDXUSMKBR-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide is an organic compound characterized by the presence of dichlorophenyl, methyl, nitro, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide typically involves the reaction of 2,5-dichloroaniline with 2-methyl-5-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography ensures the efficient production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or corresponding amines.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2,5-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dichlorophenyl)succinamic acid
  • N-(2,5-Dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Uniqueness

N-(2,5-Dichlorophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and nitro groups contribute to its reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

87316-98-1

Molecular Formula

C13H10Cl2N2O4S

Molecular Weight

361.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-methyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C13H10Cl2N2O4S/c1-8-2-4-10(17(18)19)7-13(8)22(20,21)16-12-6-9(14)3-5-11(12)15/h2-7,16H,1H3

InChI Key

FPNWZQDXUSMKBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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